5-chloro-N-(6-(methylthio)benzo[d]thiazol-2-yl)thiophene-2-carboxamide
CAS No.: 899982-82-2
Cat. No.: VC4505025
Molecular Formula: C13H9ClN2OS3
Molecular Weight: 340.86
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 899982-82-2 |
|---|---|
| Molecular Formula | C13H9ClN2OS3 |
| Molecular Weight | 340.86 |
| IUPAC Name | 5-chloro-N-(6-methylsulfanyl-1,3-benzothiazol-2-yl)thiophene-2-carboxamide |
| Standard InChI | InChI=1S/C13H9ClN2OS3/c1-18-7-2-3-8-10(6-7)20-13(15-8)16-12(17)9-4-5-11(14)19-9/h2-6H,1H3,(H,15,16,17) |
| Standard InChI Key | HUJABIRJYPMUIV-UHFFFAOYSA-N |
| SMILES | CSC1=CC2=C(C=C1)N=C(S2)NC(=O)C3=CC=C(S3)Cl |
Introduction
The compound 5-chloro-N-(6-(methylthio)benzo[d]thiazol-2-yl)thiophene-2-carboxamide is a complex organic molecule featuring a combination of thiophene and benzo[d]thiazole rings. This structure is characteristic of compounds with potential biological activity, particularly in the context of pharmaceutical research. The presence of a chloro group and a methylthio group contributes to its chemical reactivity and biological properties.
Synthesis
The synthesis of 5-chloro-N-(6-(methylthio)benzo[d]thiazol-2-yl)thiophene-2-carboxamide likely involves multi-step organic reactions. While specific synthetic pathways are not detailed, general methods for synthesizing similar compounds include careful control of reaction conditions such as temperature, solvent choice, and reaction time to optimize yield and purity.
Comparison with Related Compounds
| Compound Name | Molecular Formula | Key Features |
|---|---|---|
| (Z)-5-chloro-N-(6-(methylsulfonyl)-3-(2-(methylthio)ethyl)benzo[d]thiazol-2(3H)-ylidene)thiophene-2-carboxamide | C16H15ClN2O3S4 | Thiophene derivative, carboxamide, multiple heterocyclic rings |
| N-(5-chloro-4-methylbenzo[d]thiazol-2-yl)-4-(methylthio)benzamide | Not specified | Combines benzothiazole and benzamide, exhibits biological activity |
| 5-Chloro-2-(methylthio)benzothiazole | C8H6ClNS2 | Known for its chemical and biological properties |
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume